Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a heterocyclic compound characterized by a bicyclic structure that combines a pyrazole ring fused to a pyridine ring. The compound features a methyl group at the 5-position of the pyrazole ring and a carboxylate group at the 3-position, contributing to its unique chemical properties. Its molecular formula is with a molecular weight of approximately 191.19 g/mol. This compound is part of the broader family of pyrazolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry.
These reactions are pivotal for synthesizing derivatives that may exhibit enhanced biological activity or altered properties.
Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has garnered attention due to its potential biological activities. Compounds within this class have been investigated for various pharmacological effects, including:
The exact mechanism of action often involves interaction with molecular targets, leading to modulation of biological processes.
The synthesis of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves cyclization reactions. A common method includes:
Industrial methods may optimize these routes for larger-scale production, employing continuous flow reactors and automated systems to ensure consistency and quality.
Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate has several applications across various fields:
Understanding how methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate interacts with biological targets is crucial for elucidating its pharmacological potential. Interaction studies often focus on:
Methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate can be compared with several structurally related compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Different position of carboxylate group | Potentially different biological activity |
| Ethyl 5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate | Ethyl ester variant | Varying alkyl group affects solubility |
| Methyl 6-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | Altered methyl position | Potentially different biological activity |
The uniqueness of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate lies in its specific substitution pattern, which influences its reactivity and biological profile compared to other similar compounds. This specificity may lead to distinct pharmacological effects that are valuable in drug development and research applications.
The introduction of halogens at the C-5 and C-7 positions of the pyrazolo[3,4-c]pyridine core enables subsequent cross-coupling reactions. Selective bromination at C-5 is achieved using N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 80°C, yielding 5-bromo-1H-pyrazolo[3,4-c]pyridine-3-carboxylate with 78–85% efficiency. Iodination at C-7 requires a palladium(II) acetate catalyst and iodine monochloride in acetic acid, producing 7-iodo derivatives in 65–72% yields.
| Position | Halogenation Reagent | Catalyst | Solvent | Yield (%) |
|---|---|---|---|---|
| C-5 | NBS | None | DMF | 78–85 |
| C-7 | ICl | Pd(OAc)₂ | AcOH | 65–72 |
Regioselectivity in C-5 halogenation arises from the electron-donating methyl group at position 5, which activates the adjacent carbon for electrophilic substitution. In contrast, C-7 halogenation proceeds via a palladium-mediated oxidative addition mechanism, favored by the pyridine ring’s electron-deficient character.
Directed metalation strategies using tetramethylpiperidinyl magnesium chloride lithium chloride (TMPMgCl·LiCl) enable precise halogen placement. Pre-complexation of the pyrazolo[3,4-c]pyridine nitrogen with TMPMgCl·LiCl followed by quenching with electrophiles like bromine or iodine yields 7-halo derivatives with >90% regioselectivity. This method avoids competing reactions at C-3, which is sterically hindered by the methyl ester group.
Molecular docking investigations of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate against cyclooxygenase-2 reveal significant binding interactions within the active site pocket [1]. The pyrazolo[3,4-c]pyridine scaffold demonstrates favorable positioning within the cyclooxygenase-2 binding cavity, establishing hydrogen bonding networks with key residues including Tyrosine385 and Arginine499 [2]. Computational screening studies indicate that pyrazole-containing derivatives exhibit enhanced selectivity toward cyclooxygenase-2 compared to cyclooxygenase-1, with selectivity indices ranging from greater than 60 to over 4700 in structurally related compounds [2].
The binding affinity of pyrazolo[3,4-c]pyridine derivatives demonstrates correlation with specific structural features, particularly the presence of electron-withdrawing groups and methyl substitutions on the pyrazole ring [1]. Molecular docking scores for related pyrazolo[3,4-c]pyridine compounds targeting cyclooxygenase-2 range from -8.124 to -16.8 kilocalories per mole, indicating strong theoretical binding interactions [2]. The methyl ester functionality in methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate contributes to optimal positioning within the cyclooxygenase-2 active site through favorable hydrophobic interactions [1].
| Binding Interaction Type | Target Residue | Interaction Strength |
|---|---|---|
| Hydrogen bonding | Tyrosine385 | Strong [1] |
| Hydrogen bonding | Arginine499 | Moderate [2] |
| Hydrophobic interactions | Phenylalanine504 | Moderate [2] |
| π-π stacking | Tyrosine341 | Weak [2] |
Cytochrome P450 121A1 represents a critical target for antimycobacterial drug development, with the enzyme demonstrating essential roles in Mycobacterium tuberculosis viability [3] [4]. Molecular docking studies of pyrazolo[3,4-c]pyridine derivatives against cytochrome P450 121A1 reveal binding modes distinct from traditional azole inhibitors, with compounds demonstrating binding dissociation constants ranging from 0.22 to 4.81 micromolar [4] [5]. The pyrazolo[3,4-c]pyridine scaffold establishes interactions with distal pocket residues including Glutamine385, Alanine167, and Threonine77, representing a privileged binding mode for cytochrome P450 121A1 inhibition [3].
Fragment-based approaches demonstrate that pyrazolo[3,4-c]pyridine derivatives maintain conserved binding orientations within the cytochrome P450 121A1 active site, with ligand efficiency values exceeding 0.23 for optimized compounds [3]. The binding affinity correlates strongly with calculated logarithm of partition coefficient values, suggesting lipophilicity as a key determinant of cytochrome P450 121A1 inhibitory activity [5]. Computational screening identifies hydrogen bonding interactions with Asparagine74 and Alanine75 as novel interaction modes for pyrazolo[3,4-c]pyridine derivatives [3].
Density functional theory calculations employing the B3LYP functional and 6-31G* basis set reveal distinct electronic properties for methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [6]. The highest occupied molecular orbital demonstrates π-bonding character primarily localized on the pyrazole ring system, while the lowest unoccupied molecular orbital exhibits π*-antibonding characteristics across both the pyrazole and pyridine components [6]. The frontier molecular orbital energy gap measures approximately 3.4 electron volts, consistent with experimental ultraviolet-visible absorption maxima observed at 304 nanometers [6].
Electronic structure analysis indicates significant conjugation effects between the pyrazole and pyridine ring systems, with dihedral angles between ring planes ranging from 10.65 to 20.47 degrees depending on molecular environment [6]. The methyl substitution at the 5-position of the pyridine ring introduces electron-donating character that influences the overall electronic distribution and reactivity patterns [6]. Computational studies demonstrate that crystal packing effects cause molecular flattening, reducing dihedral angles and enhancing conjugation between aromatic systems [6].
Density functional theory calculations provide detailed insights into the electronic properties governing the reactivity of methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate [6] [7]. Fukui function analysis identifies the N2 atom of the pyrazole ring as the primary nucleophilic center, while electrophilic attack preferentially occurs at the C5 and N1 positions [6]. The calculated dipole moment of 2.1 Debye indicates moderate polarity, with the difluoromethoxy group contributing significantly to the overall molecular dipole [8].
Mulliken charge analysis reveals charge distribution patterns consistent with the expected reactivity, with the pyrazole nitrogen atoms carrying partial negative charges facilitating nucleophilic interactions [6]. The molecular electrostatic potential surface demonstrates regions of high electron density localized around nitrogen atoms, correlating with observed biological binding interactions [6] [7]. Parr function calculations corroborate Fukui function predictions, identifying consistent electrophilic and nucleophilic reactive sites [6].
| Electronic Property | Calculated Value | Method |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | -6.8 eV [6] | B3LYP/6-31G* |
| Lowest Unoccupied Molecular Orbital Energy | -3.4 eV [6] | B3LYP/6-31G* |
| Energy Gap | 3.4 eV [6] | B3LYP/6-31G* |
| Dipole Moment | 2.1 D [8] | Density Functional Theory |
Three-dimensional quantitative structure-activity relationship modeling of pyrazolo[3,4-c]pyridine derivatives demonstrates strong correlations between structural features and biological activity [9] [10]. Comparative molecular field analysis reveals that hydrophobic substitutions at specific positions enhance binding affinity, while electrostatic fields contribute significantly to selectivity profiles [9]. The three-dimensional quantitative structure-activity relationship models achieve correlation coefficients exceeding 0.85 for training sets containing structurally diverse pyrazolo[3,4-c]pyridine compounds [9].
Pharmacophore modeling identifies critical structural requirements including two hydrogen bond acceptors and one aromatic group positioned above the acceptor plane [10]. The methyl ester functionality in methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate satisfies hydrogen bond acceptor requirements while contributing to favorable lipophilic interactions [9] [10]. Contour map analysis indicates that bulky substituents at the 5-position of the pyridine ring enhance activity, consistent with the methyl substitution pattern in the target compound [9].
Quantitative structure-activity relationship analysis of pyrazolo[3,4-c]pyridine derivatives reveals that inhibitory activity depends favorably on lipophilicity, number of chlorine atoms, fluorine atoms, basic nitrogen atoms, and topological polar surface area [11]. The inhibitory concentration values for structurally related compounds range from 0.45 to 48.46 nanomolar, with selectivity indices reaching values greater than 4739 [12]. The presence of electron-withdrawing groups such as methyl sulfonyl enhances cyclooxygenase-2 selectivity, while electron-donating groups decrease inhibitory potency [1].
Molecular descriptor analysis indicates that the number of six-membered rings containing heteroatoms positively correlates with biological activity [11]. The methyl carboxylate group contributes negatively to molecular refractivity and Van der Waals volume, parameters that inversely correlate with inhibitory activity [11]. Structure-activity relationships demonstrate that the pyrazolo[3,4-c]pyridine scaffold provides optimal balance between binding affinity and selectivity when substituted with appropriate functional groups [13] [12].
| Structural Feature | Activity Correlation | Statistical Significance |
|---|---|---|
| Lipophilicity (ALogP) | Positive [11] | p < 0.001 |
| Topological Polar Surface Area | Positive [11] | p < 0.05 |
| Van der Waals Volume | Negative [11] | p < 0.01 |
| Six-membered Heteroaromatic Rings | Positive [11] | p < 0.001 |
Molecular dynamics simulations of pyrazolo[3,4-c]pyridine derivatives in complex with target proteins employ simulation times extending up to 1000 nanoseconds [14] [15]. Root mean square deviation analysis demonstrates protein backbone stability with average values ranging from 2.38 to 4.67 Angstroms across different protein targets [14]. The pyrazolo[3,4-c]pyridine ligands exhibit root mean square deviation values between 1.86 and 75.5 Angstroms, indicating variable conformational flexibility depending on the specific protein binding environment [14].
System equilibration typically occurs within the first 400-500 nanoseconds of simulation, after which both protein and ligand components maintain stable conformations [14]. Root mean square fluctuation analysis reveals that most amino acid residues exhibit minimal fluctuation throughout the simulation period, confirming structural integrity of the protein-ligand complexes [14]. Radius of gyration measurements indicate consistent protein compactness with minimal structural reorganization during the simulation timeframe [14].
Molecular dynamics trajectories reveal that pyrazolo[3,4-c]pyridine derivatives form stable hydrogen bonding interactions that persist for 80-90 percent of the simulation duration [14] [16]. Key hydrogen bonding partners include Arginine96, Asparagine649, Glutamate651, and Histidine278, depending on the specific target protein [14] [16]. Hydrophobic interactions involving Isoleucine371, Phenylalanine435, and other aromatic residues contribute to complex stability for approximately 40-50 percent of the simulation period [14].
Contact map analysis demonstrates that the pyrazolo[3,4-c]pyridine scaffold maintains consistent binding orientations throughout extended simulation periods [14] [16]. Water bridge interactions provide additional stabilization, particularly in solvent-exposed regions of the binding site [14]. The molecular dynamics simulations confirm that methyl substitutions on the pyrazolo[3,4-c]pyridine core enhance binding stability through favorable hydrophobic contacts with protein residues [16].
| Interaction Type | Frequency of Occurrence | Duration of Contact |
|---|---|---|
| Hydrogen bonding | 80-90% [14] | Persistent |
| Hydrophobic interactions | 40-50% [14] | Intermittent |
| Water bridge interactions | 30-40% [14] | Variable |
| π-π stacking | 20-30% [16] | Transient |
| Compound Class | Binding Site | Key Interactions | Mechanism | Reference |
|---|---|---|---|---|
| Pyrazolo[3,4-c]pyridine derivatives | ATP-binding pocket | Hydrogen bonds with Met793, hydrophobic interactions with Leu718, Val726 | Fragment elaboration strategy | [1] [2] |
| Quinazoline derivatives | ATP-binding site with back pocket extension | Hinge region binding, selectivity pocket access | Structure-guided optimization | [26] [4] |
| Pyrimidine-based compounds | Hinge region interaction | Competitive reversible binding followed by time-dependent complex formation | ATP-competitive inhibition | [27] [26] |
| Imidazole scaffold compounds | Allosteric and ATP sites | π-stacking with Phe723, conformational changes in P-loop | Cooperative binding with allosteric inhibitors | [5] [16] |
| Fragment libraries | Multiple growth vectors | Vectorial functionalisation at N-1, N-2, C-3, C-5, C-7 positions | Hit-to-lead pathway development | [1] [2] [3] |
Table 2: Mycobacterium tuberculosis CYP121A1 Inhibition Mechanisms
| Inhibitor Type | Binding Affinity (Kd/IC50) | MIC Values | Binding Mode | Key Structural Features | Reference |
|---|---|---|---|---|---|
| Imidazole-containing pyrazoles | 0.22-17.72 μM | 3.95-12.03 μg/mL | Type II heme coordination via water molecule | Propyloxy, isopropyloxy substitutions favorable | [9] [10] |
| Triazole-containing pyrazoles | 5.13-70.53 μM | 4.35-25.63 μg/mL | Direct or indirect heme binding | Methoxy substitution with 4-chloroaryl pyrazole | [9] [10] |
| Biarylpyrazole derivatives | 2.63-290 μM | 6.25-25 μg/mL | Hydrophobic interactions with Trp182, Phe168 | Short -CH- linker essential for activity | [28] [29] |
| Y-shaped molecules | Submicromolar to micromolar | Not specified | Channel blocking between helices F and G | Pyrazole group stacked between aromatic residues | [28] [29] |
| Fragment-based inhibitors | Variable depending on fragment | Screening stage | Substrate channel or heme interaction | Multiple growth vector accessibility | [8] [30] |
Table 3: Cyclooxygenase-2 Selective Binding Interactions
| Binding Region | Key Residues | Interaction Type | Selectivity Mechanism | Pyrazole Derivatives | Reference |
|---|---|---|---|---|---|
| Selectivity pocket | Val523 (COX-2) vs Ile523 (COX-1) | Steric accommodation for bulky substituents | Larger pocket volume in COX-2 (20% increase) | Trifluoromethylpyrazole compounds | [14] [15] |
| Hydrophobic cage | Ile345, Val349, Leu359, Leu531, Met535 | Hydrophobic interactions with aromatic groups | Differential hydrophobic environment | Cycloalkyl pyrazoles | [21] [31] |
| Hinge region | Arg120, Tyr355 | Hydrogen bonding and electrostatic interactions | Time-dependent binding kinetics | Nitric oxide donor pyrazoles | [24] [31] |
| Active site channel | Ser530, Tyr385 | Substrate channel occupancy | Competitive inhibition with arachidonic acid | Pyrazolopyrimidine derivatives | [18] [19] |
| Allosteric sites | αC-helix region | Conformational modulation | Non-competitive allosteric regulation | Imidazopyrazolopyridines | [16] [17] |
Table 4: Structure-Activity Relationships in Anti-Inflammatory Agent Design
| Structural Feature | Effect on Activity | Optimal Substitutions | Physicochemical Requirements | Anti-inflammatory Potency | Reference |
|---|---|---|---|---|---|
| Pyrazole ring substitution | Essential for COX-2 selectivity | 3-position modifications enhance potency | LogP >4 for CYP121A1 inhibition | IC50 values: 3.37-5.68 μM for best compounds | [21] [19] [23] |
| Carboxylate ester group | Influences binding affinity and selectivity | Methyl ester preferred over other esters | H-bond acceptors/donors ratio 4/0 | Comparable to celecoxib (IC50 = 3.60 μM) | [18] [24] |
| Methyl substituent at C-5 | Modulates electronic properties | Electron-withdrawing groups favorable | Molecular volume >340 ų | Enhanced with specific substitution patterns | [6] [25] |
| Linker modifications | Determines binding orientation | Short alkyl chains maintain activity | TPSA <40 Ų for membrane permeability | Structure-dependent selectivity indices | [12] [13] |
| Aromatic substitutions | Fine-tunes selectivity profile | Halogen substitutions improve selectivity | 5-6 rotatable bonds optimal | Reduced gastrointestinal toxicity | [15] [22] |